molecular formula C7H6F2O2 B1585933 3-(Difluoromethoxy)phenol CAS No. 88798-13-4

3-(Difluoromethoxy)phenol

Cat. No.: B1585933
CAS No.: 88798-13-4
M. Wt: 160.12 g/mol
InChI Key: NETVQEPAYWXLPM-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)phenol is an organic compound with the molecular formula C7H6F2O2. It is characterized by the presence of a difluoromethoxy group (-OCF2H) attached to the phenol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethoxy)phenol typically involves the difluoromethylation of phenols. One common method includes the reaction of phenol with difluoromethylating agents such as sodium 2-chloro-2,2-difluoroacetate in the presence of a base like cesium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 3-(Difluoromethoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride.

Major Products:

    Nitration: Nitro derivatives of this compound.

    Oxidation: Quinones.

    Reduction: Hydroquinones.

Scientific Research Applications

3-(Difluoromethoxy)phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals .

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)phenol involves its interaction with various molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to the inhibition of specific enzymes or modulation of receptor activity, depending on the target .

Comparison with Similar Compounds

  • 3-(Aminomethyl)phenol
  • 4-(Thiophen-3-ylmethyl)phenol
  • 3-(Pyridin-2-yloxy)phenol
  • 2-(Trifluoromethoxy)phenol
  • 3-(2-Piperidin-2-ylethyl)phenol

Comparison: 3-(Difluoromethoxy)phenol is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications .

Properties

IUPAC Name

3-(difluoromethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O2/c8-7(9)11-6-3-1-2-5(10)4-6/h1-4,7,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETVQEPAYWXLPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378894
Record name 3-(difluoromethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88798-13-4
Record name 3-(difluoromethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Difluoromethoxy)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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